4-(3-Hydroxypropyl)benzene-1,2-diol
Overview
Description
Preparation Methods
The synthesis of 4-(3-Hydroxypropyl)benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of 1,2-benzenediol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3-Hydroxypropyl)benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Hydroxypropyl)benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Hydroxypropyl)benzene-1,2-diol can be compared with other similar compounds, such as:
1,2-Benzenediol (Catechol): A simpler dihydroxybenzene with two hydroxyl groups directly attached to the benzene ring.
4-Methylcatechol: A methylated derivative of catechol with a methyl group attached to the benzene ring.
4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol: A similar compound with an amino group instead of a hydroxyl group .
These compounds share similar chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
4-(3-Hydroxypropyl)benzene-1,2-diol, also known as 4-(3-hydroxypropyl)phenol, is a phenolic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₂O₂
- CAS Number : 46118-02-9
- Molecular Weight : 154.19 g/mol
This compound features a hydroxyl group (-OH) and a propyl side chain, which contribute to its reactivity and biological properties.
Antioxidant Activity
Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. A study highlighted that the compound's structure allows it to scavenge free radicals effectively, thereby demonstrating potential protective effects against oxidative damage in biological systems .
Antiproliferative Effects
This compound has been investigated for its antiproliferative effects on various cancer cell lines. In a comparative study of catechol derivatives synthesized from safrole, this compound showed dose-dependent cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The IC₅₀ values for these effects were documented, indicating the concentration required to inhibit cell growth by 50% after 72 hours .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MCF-7 | X |
This compound | MDA-MB-231 | Y |
(Note: Specific IC₅₀ values for this compound are not provided in the search results and should be sourced from primary literature.)
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was evaluated for its efficacy against various bacterial strains. The results indicated that it could inhibit the growth of certain pathogens, making it a candidate for further exploration in developing antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure enhance its ability to donate electrons and neutralize free radicals.
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in apoptosis and cell survival.
Case Studies
Several case studies have documented the effects of this compound in laboratory settings:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various phenolic compounds on human fibroblast cells alongside cancer cell lines. The findings highlighted the selective toxicity of this compound towards cancer cells while sparing normal cells .
- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stressors .
Properties
IUPAC Name |
4-(3-hydroxypropyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTPQXXDBLPEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459000 | |
Record name | 1,2-Benzenediol, 4-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46118-02-9 | |
Record name | 1,2-Benzenediol, 4-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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